Transcrocetin meglumine salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Transcrocetin meglumine salt is a compound derived from crocin apocarotenoids, which are metabolites of saffron (Crocus sativus L.) . This compound has shown significant potential in crossing the blood-brain barrier and exerting neuroprotective effects . It is known for its high affinity as an NMDA receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

Transcrocetin meglumine salt is synthesized from crocetin, which is extracted from saffron. The synthesis involves the formation of inclusion complexes with cyclodextrins to enhance its solubility, stability, and bioavailability. The process includes:

Extraction of Crocetin: Crocetin is extracted from saffron using hydroalcoholic extraction methods.

Formation of Inclusion Complexes: Crocetin is incorporated into cyclodextrins (α-CD, HP-β-CD, and γ-CD) using ultrasonic methods.

Industrial Production Methods

The industrial production of this compound involves large-scale extraction of crocetin from saffron, followed by its conversion into the meglumine salt form. This process ensures high purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

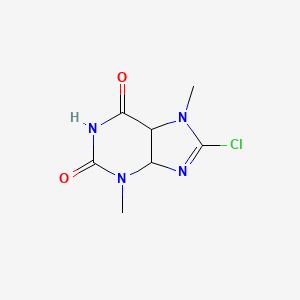

Transcrocetin meglumine salt undergoes various chemical reactions, including:

Oxidation: Due to its polyunsaturated conjugated structure, it is sensitive to oxidation when exposed to light and heat.

Isomerization: The compound can undergo isomerization, particularly from the trans-form to the cis-form under certain conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Isomerization: Isomerization can be induced by exposure to light and heat.

Major Products

The major products formed from these reactions include oxidized derivatives and isomerized forms of this compound .

Scientific Research Applications

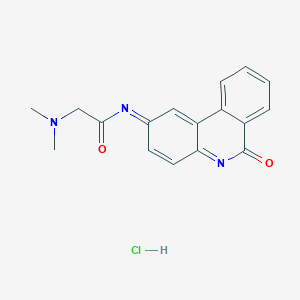

Transcrocetin meglumine salt has a wide range of scientific research applications:

Neuroprotection: It has shown potential in crossing the blood-brain barrier and exerting neuroprotective effects.

Pain Management: The compound has been studied for its ability to inhibit spinal glial cell-mediated proinflammatory cytokines and attenuate inflammatory pain.

Pharmacological Studies: It is used in studies related to NMDA receptor antagonism and its effects on the central nervous system.

Mechanism of Action

Transcrocetin meglumine salt exerts its effects primarily through its high affinity for NMDA receptors. By acting as an NMDA receptor antagonist, it inhibits the activation of microglia and astrocytes in the spinal cord, thereby reducing the production and release of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This mechanism helps in ameliorating inflammatory reactions and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Crocetin: The parent compound from which transcrocetin meglumine salt is derived.

Crocetin Disodium: Another derivative of crocetin with similar pharmacological activities but different solubility profiles.

Uniqueness

This compound is unique due to its enhanced solubility, stability, and bioavailability compared to its parent compound, crocetin. Its ability to cross the blood-brain barrier and act as a potent NMDA receptor antagonist makes it a valuable compound in neuroprotective and pain management research .

Properties

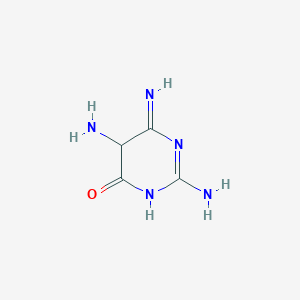

Molecular Formula |

C34H58N2O14 |

|---|---|

Molecular Weight |

718.8 g/mol |

IUPAC Name |

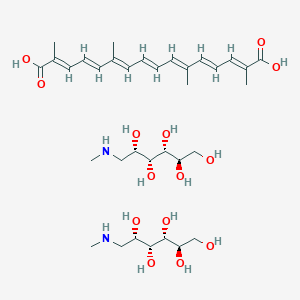

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |

InChI |

InChI=1S/C20H24O4.2C7H17NO5/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h5-14H,1-4H3,(H,21,22)(H,23,24);2*4-13H,2-3H2,1H3/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;;/t;2*4-,5+,6+,7+/m.00/s1 |

InChI Key |

UJRXJGKAASACPB-ZCGNYVIYSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO.CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)

![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)

![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)